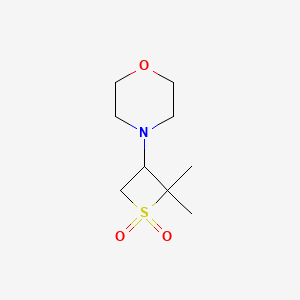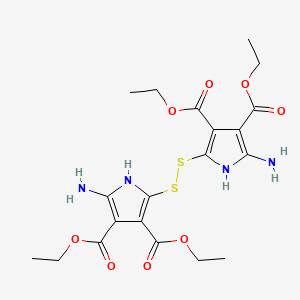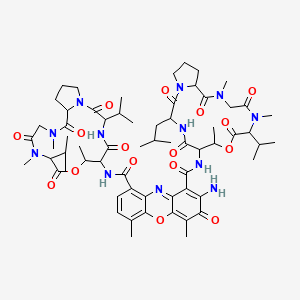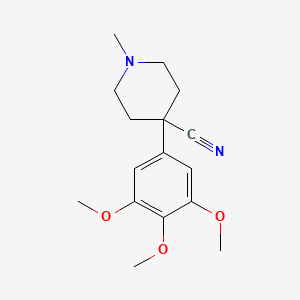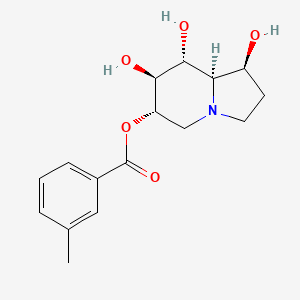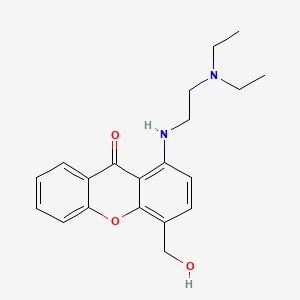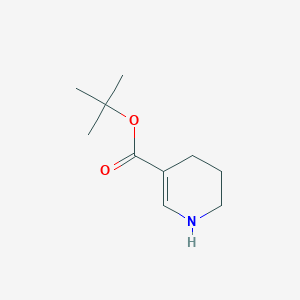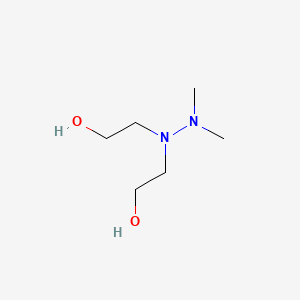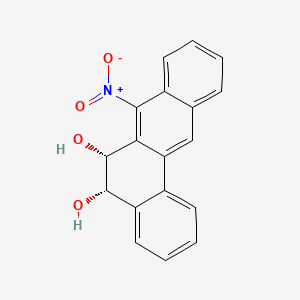
Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes a benzene ring fused to an anthracene moiety, with additional hydroxyl and nitro functional groups. The cis- configuration indicates the specific spatial arrangement of the substituents around the dihydroxy and nitro groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- typically involves multi-step organic reactions. One common approach is the nitration of Benz(a)anthracene, followed by reduction and subsequent hydroxylation. The nitration step requires concentrated nitric acid and sulfuric acid as catalysts, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The final hydroxylation step often employs reagents like osmium tetroxide or potassium permanganate under controlled conditions to ensure the cis- configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to maintain the purity and yield of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benz(a)anthracene-5,6-quinone.
Reduction: Formation of benz(a)anthracene-5,6-diol, 5,6-dihydro-7-amino-, cis-.
Substitution: Formation of halogenated derivatives of benz(a)anthracene.
科学的研究の応用
Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its potential mutagenic and carcinogenic properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- involves its interaction with cellular components. The compound can intercalate into DNA, leading to mutations and potentially causing carcinogenesis. The nitro group can undergo metabolic activation to form reactive intermediates that bind to DNA and proteins, disrupting normal cellular functions. The hydroxyl groups facilitate the formation of reactive oxygen species, contributing to oxidative stress and cellular damage.
類似化合物との比較
Similar Compounds
- Benz(a)anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-
- Benz(a)anthracene-5,6-diol, 5,6-dihydro-7,12-dichloro-
- Benz(a)anthracene-5,6-diol, 5,6-dihydro-7,12-dibromo-
Uniqueness
Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The cis- configuration also influences its interaction with biological molecules, making it a valuable compound for studying structure-activity relationships.
特性
CAS番号 |
119056-55-2 |
|---|---|
分子式 |
C18H13NO4 |
分子量 |
307.3 g/mol |
IUPAC名 |
(5S,6R)-7-nitro-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C18H13NO4/c20-17-13-8-4-3-7-12(13)14-9-10-5-1-2-6-11(10)16(19(22)23)15(14)18(17)21/h1-9,17-18,20-21H/t17-,18+/m0/s1 |
InChIキー |
IZWSVQWHIHCZNY-ZWKOTPCHSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4[C@@H]([C@@H](C3=C2[N+](=O)[O-])O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(C(C3=C2[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



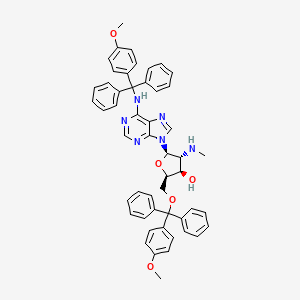
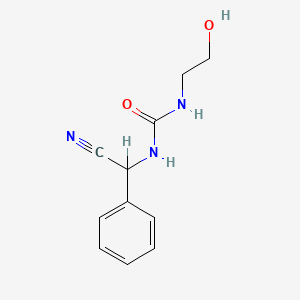
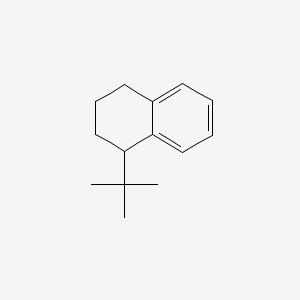
![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)
